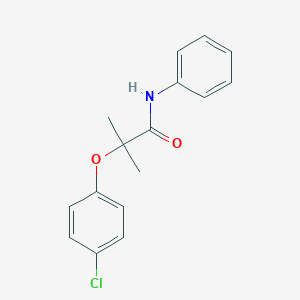
2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group, a methyl group, and a phenyl group attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired amide product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity.
化学反応の分析
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3), resulting in the formation of amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, borane (BH3) in tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Substituted amides or ethers.
科学的研究の応用
2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, it may interact with cellular signaling pathways, resulting in the modulation of gene expression and cellular responses.
類似化合物との比較
2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)-2-methylpropanamide: Similar in structure but lacks the phenyl group attached to the amide nitrogen.
2-(4-Chlorophenoxy)-N-(2-pyridinylmethyl)propanamide: Contains a pyridinylmethyl group instead of a phenyl group.
2-(4-Chlorophenoxy)-2-methyl-N-propylpropanamide: Contains a propyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
93010-95-8 |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C16H16ClNO2/c1-16(2,20-14-10-8-12(17)9-11-14)15(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19) |
InChIキー |
NHMFUFPALSQBLX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















